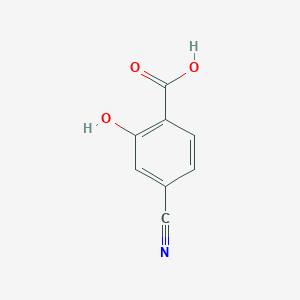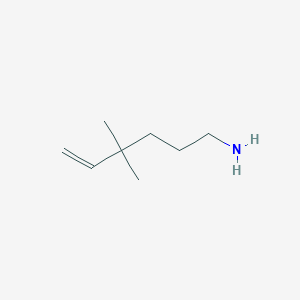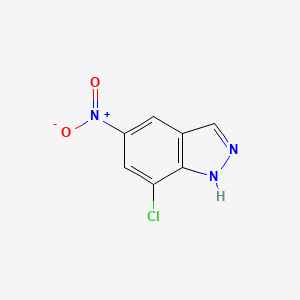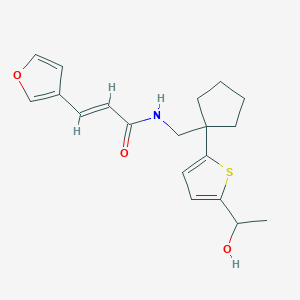
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Positron Emission Tomography (PET) Imaging
Naphthalene-sulfonamide derivatives, including compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide, have been synthesized for potential use in PET imaging. These compounds have been explored as PET agents for imaging of human CCR8, a chemokine receptor. The synthesis process involved either O-[(11)C]methylation or N-[(11)C]methylation of corresponding precursors, aiming to produce radiolabeled tracers for diagnostic applications. This research suggests the potential of naphthalene-sulfonamide derivatives in medical imaging to study receptor expression and function in vivo (Wang et al., 2008).
Enzyme Inhibition Activity
Sulfonamide derivatives have been evaluated for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase, enzymes relevant to inflammatory and diabetic conditions, respectively. By synthesizing various sulfonamides from dagenan chloride, researchers aimed to identify compounds with potential therapeutic applications. This study highlights the relevance of sulfonamide compounds, including those related to this compound, in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Fuel Cell Technology
The development of sulfonated naphthalene dianhydride-based polyimide copolymers represents an innovative approach to improving proton-exchange membranes for fuel cells. These copolymers have been assessed for their water sorption, proton conductivity, and stability under fuel cell conditions, indicating potential applications in enhancing fuel cell performance. This research underscores the utility of naphthalene-sulfonamide derivatives in addressing key challenges in fuel cell technology (Einsla et al., 2005).
Antipsychotic Agents
Research into (piperazin-1-yl-phenyl)-arylsulfonamides, with a focus on compounds structurally related to this compound, has identified their potential as atypical antipsychotic agents. These compounds have demonstrated high affinities for serotonin receptors, indicating possible applications in treating psychiatric disorders. This area of study highlights the therapeutic prospects of naphthalene-sulfonamide derivatives in neuropsychopharmacology (Park et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-26(23)13-10-17(14-26)21-11-8-16(9-12-21)20-27(24,25)19-7-3-5-15-4-1-2-6-18(15)19/h1-7,16-17,20H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBOTPQJMFDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)



